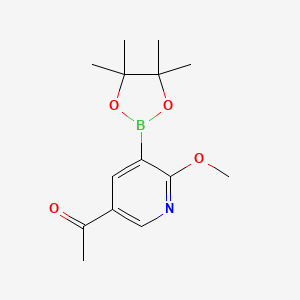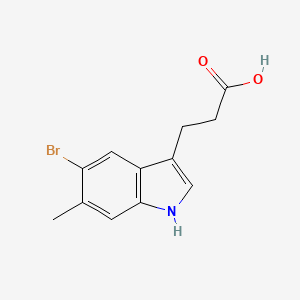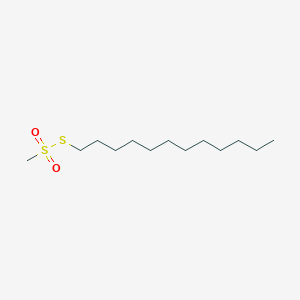
4-Dechloro-3-chloro indomethacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dechloro-3-chloro indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory, analgesic, and antipyretic properties. It is used in various research areas, particularly in the study of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-3-chloro indomethacin involves several steps, starting from indomethacin. The process typically includes chlorination and dechlorination reactions to achieve the desired substitution pattern on the indole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-Dechloro-3-chloro indomethacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indomethacin derivatives .
Scientific Research Applications
4-Dechloro-3-chloro indomethacin has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Dechloro-3-chloro indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also interacts with other molecular targets and pathways, including nitric oxide metabolism and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Dechloro-3-chloro indomethacin include:
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.
Sulindac: A related NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which may confer distinct pharmacological properties compared to other NSAIDs. This uniqueness makes it a valuable compound for research and development in the field of anti-inflammatory drugs .
Properties
Molecular Formula |
C13H28O2S2 |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-methylsulfonylsulfanyldodecane |
InChI |
InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 |
InChI Key |
SADBZHYHWAEDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


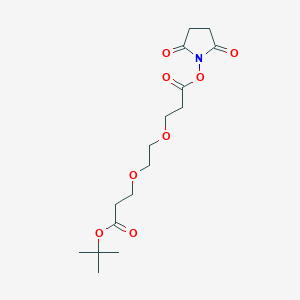
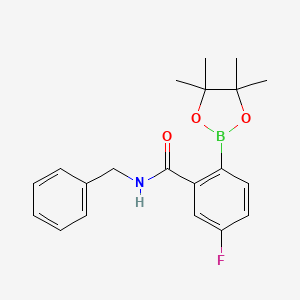
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)

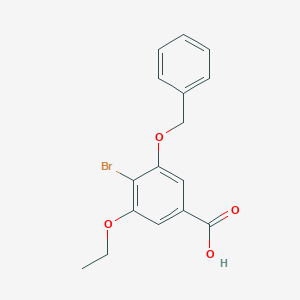

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)



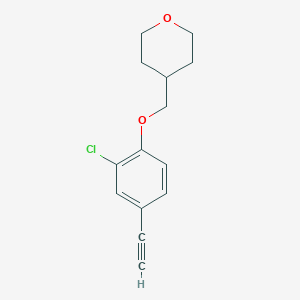
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
